molecular formula C12H12N2O4S2 B11994892 N-(Phenylsulphonyl)sulphanilamide CAS No. 80789-73-7

N-(Phenylsulphonyl)sulphanilamide

Cat. No.: B11994892
CAS No.: 80789-73-7
M. Wt: 312.4 g/mol
InChI Key: TXWROWPXUQZXFZ-UHFFFAOYSA-N
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Description

N-(Phenylsulphonyl)sulphanilamide is an organic compound with the molecular formula C12H12N2O4S2. It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to a phenyl ring and an amino group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Phenylsulphonyl)sulphanilamide can be synthesized through several methods. One common approach involves the reaction of sulfanilamide with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions using automated equipment. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

N-(Phenylsulphonyl)sulphanilamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfinyl derivatives, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(Phenylsulphonyl)sulphanilamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly sulfonamide-based drugs.

    Industry: This compound is utilized in the production of dyes, agrochemicals, and polymers .

Mechanism of Action

The mechanism of action of N-(Phenylsulphonyl)sulphanilamide involves its interaction with specific molecular targets. In biological systems, it acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound disrupts bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Phenylsulphonyl)sulphanilamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dual sulfonyl and amino groups allow for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

80789-73-7

Molecular Formula

C12H12N2O4S2

Molecular Weight

312.4 g/mol

IUPAC Name

4-amino-N-(benzenesulfonyl)benzenesulfonamide

InChI

InChI=1S/C12H12N2O4S2/c13-10-6-8-12(9-7-10)20(17,18)14-19(15,16)11-4-2-1-3-5-11/h1-9,14H,13H2

InChI Key

TXWROWPXUQZXFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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